5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system with a fluorine atom at the 5-position and a cyano group at the 3-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as bromoacetonitrile . Another method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of non-nucleophilic solvents like tert-butanol instead of methanol can increase the yield by reducing competing intermolecular reactions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile at the aromatic ring, facilitated by the presence of the fluorine atom.
Radical Reactions: These reactions involve the formation of radicals and can be catalyzed by transition metals or occur under metal-free conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromoacetonitrile, DMF-DMA, and various bases for nucleophilic aromatic substitution . Radical reactions may involve the use of photocatalysts or transition metal catalysts .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can possess different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, leading to the formation of various derivatives with potential biological activity . Additionally, it can participate in radical reactions, which can further modify its structure and properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile include:
5-Fluoroimidazo[4,5-b]pyridine: This compound also contains a fluorine atom at the 5-position and is known for its bioavailability and efficacy.
Imidazo[4,5-b]pyridine Derivatives: These compounds have been extensively studied for their pharmacological potential and synthetic approaches.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4FN3 |
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Molecular Weight |
161.14 g/mol |
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H |
InChI Key |
JAJXTYZVJKWGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)C#N |
Origin of Product |
United States |
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